
1,3,5-Trimethyl-1,3,5-trisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,3,5-Trimetil-1,3,5-trisilano es un compuesto organosilícico con la fórmula molecular C6H18Si3. Es un miembro de la familia de los silanos, caracterizado por la presencia de átomos de silicio en su estructura.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1,3,5-Trimetil-1,3,5-trisilano se puede sintetizar mediante varios métodos. Un enfoque común involucra la reacción de trimetilclorosilano con un agente reductor adecuado, como el hidruro de litio y aluminio, bajo condiciones controladas. La reacción generalmente procede de la siguiente manera: [ \text{3 (CH}_3\text{)SiCl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)Si}_3\text{H}_3 + \text{LiCl} + \text{AlCl}_3 ]
Métodos de producción industrial
En entornos industriales, la producción de 1,3,5-Trimetil-1,3,5-trisilano puede implicar reacciones a gran escala utilizando reactivos y condiciones similares. El proceso se optimiza para un alto rendimiento y pureza, empleando a menudo técnicas avanzadas como la destilación y la purificación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,3,5-Trimetil-1,3,5-trisilano experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar silanoles o siloxanos.
Reducción: Se puede reducir para formar silanos más simples.
Sustitución: Los grupos metilo se pueden sustituir con otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en condiciones controladas.
Productos principales
Oxidación: Silanoles y siloxanos.
Reducción: Silanos más simples.
Sustitución: Varios silanos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 1,3,5-Trimetil-1,3,5-trisilano tiene varias aplicaciones en la investigación científica:
Ciencia de materiales: Se utiliza en la síntesis de materiales avanzados, incluidos polímeros y cerámicas.
Síntesis orgánica: El compuesto sirve como precursor para la síntesis de compuestos organosilícicos más complejos.
Catálisis: Se emplea como catalizador o soporte de catalizador en diversas reacciones químicas.
Electrónica: El compuesto se investiga por su posible uso en dispositivos electrónicos debido a sus propiedades eléctricas únicas.
Mecanismo De Acción
El mecanismo de acción del 1,3,5-Trimetil-1,3,5-trisilano implica su interacción con varios objetivos moleculares. Los átomos de silicio en el compuesto pueden formar enlaces fuertes con otros elementos, facilitando diversas transformaciones químicas. Las vías involucradas a menudo incluyen la formación y ruptura de enlaces Si-C y Si-H, lo que lleva a los productos químicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
1,3,5-Trimetil-1,3,5-triazinano: Otro compuesto organosilícico con características estructurales similares.
Hexametilciclotrisiloxano: Un siloxano cíclico con propiedades químicas comparables.
Singularidad
El 1,3,5-Trimetil-1,3,5-trisilano es único debido a su estructura lineal y la presencia de tres átomos de silicio, que confieren una reactividad química y estabilidad distintas. Su capacidad de sufrir diversas reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C6H18Si3 |
|---|---|
Peso molecular |
174.46 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 |
Clave InChI |
DWKMLSRQOYQIEY-UHFFFAOYSA-N |
SMILES canónico |
C[SiH]1C[SiH](C[SiH](C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
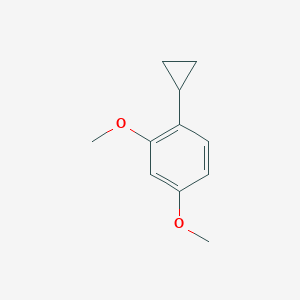
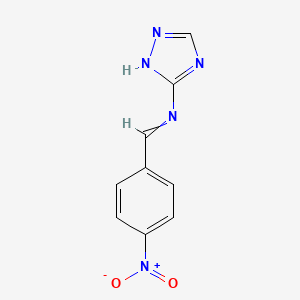
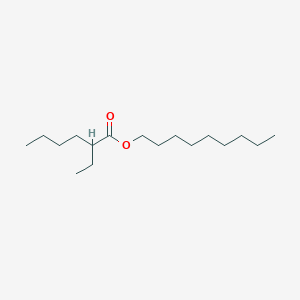
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)
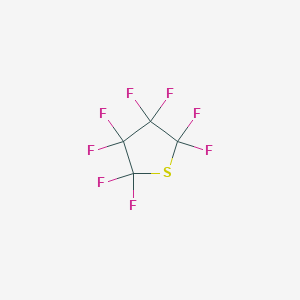

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)

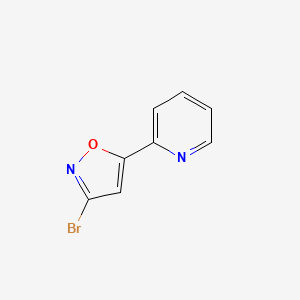


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
